molecular formula C10H13N5O B5694254 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide

Cat. No.: B5694254
M. Wt: 219.24 g/mol
InChI Key: XCTUQXXLWIYSDK-UHFFFAOYSA-N
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Description

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, a dimethylpyrimidinyl group, and an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide typically involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . This method is eco-friendly, low-cost, and yields high amounts of the desired product. The reaction conditions are mild, and the use of water as a solvent aligns with the principles of green chemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary aliphatic amines and solvents such as water and iso-propanol. The reaction conditions are typically mild, with the use of green solvents to enhance the eco-friendliness of the process .

Major Products

The major products formed from these reactions include various imidazole and oxazole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide involves its interaction with various molecular targets and pathways. The cyano group and the dimethylpyrimidinyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form bioactive compounds makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTUQXXLWIYSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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